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Compound of Interest

Compound Name: Methyl hept-2-ynoate

Cat. No.: B096303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl hept-2-ynoate is a versatile chemical entity with applications in fragrance, flavor, and

as a building block in organic synthesis. However, the exploration of synthetic alternatives is

driven by the need for compounds with improved performance characteristics, more favorable

regulatory profiles, or novel sensory or biological properties. This guide provides a

comprehensive comparison of synthetic alternatives to Methyl hept-2-ynoate, focusing on

other 2-alkynoates, β-keto esters, and α,β-unsaturated esters. The performance of these

alternatives is evaluated based on available experimental data on their synthesis, stability, and

sensory attributes.

Structurally Similar Alternatives: Other 2-Alkynoates
A direct approach to finding alternatives to Methyl hept-2-ynoate is to explore other esters

within the 2-alkynoate family. These compounds share the same functional group and are likely

to exhibit similar reactivity and sensory characteristics.

Methyl Oct-2-ynoate (Folione)
Methyl oct-2-ynoate, also known in the fragrance industry as Folione, is a close structural

analog of Methyl hept-2-ynoate, with one additional carbon in the alkyl chain. It is often used

as a direct replacement, in part due to a less restrictive regulatory profile under IFRA

standards.[1]
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Synthesis and Performance Comparison:

Both Methyl hept-2-ynoate and Methyl oct-2-ynoate can be synthesized via the esterification

of the corresponding 2-alkynoic acid with methanol, often catalyzed by a strong acid like

sulfuric acid.[2] Another common method is the palladium-catalyzed oxidative carbonylation of

the terminal alkyne (1-hexyne for Methyl hept-2-ynoate and 1-heptyne for Methyl oct-2-

ynoate) with carbon monoxide and methanol. While direct comparative yield data under

identical conditions is scarce in the literature, both methods are generally high-yielding.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Boiling Point
(°C)

Odor Profile

Methyl hept-2-

ynoate
C₈H₁₂O₂ 140.18

205.1 at 760

mmHg[3]

Fruity, powerful,

green, violet-like

when diluted.[4]

[5]

Methyl oct-2-

ynoate (Folione)
C₉H₁₄O₂ 154.21

217-220 at 760

mmHg[6]

Powerful, green,

leaf-like, floral,

with cucumber

and mushroom

nuances.[2][7]

Stability:

Both Methyl hept-2-ynoate and Methyl oct-2-ynoate can be susceptible to hydrolysis under

acidic or alkaline conditions, which can affect the long-term stability of fragrance formulations.

Methyl oct-2-ynoate is noted to be unstable in acidic products (except fabric conditioners) and

in alkaline products (except soap), where it can hydrolyze to octynoic acid.[2]

Functionally Similar Alternatives: β-Keto Esters and
α,β-Unsaturated Esters
Beyond direct structural analogs, other classes of esters can serve as functional alternatives,

particularly in fragrance applications, by providing similar or complementary sensory profiles.
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β-Keto Esters
β-Keto esters are known for their diverse and often fruity and floral aromas, making them

valuable components in perfumery.[8] Their synthesis is well-established, with several high-

yielding methods available.

Synthesis and Performance:

A mild and efficient synthesis of β-keto esters involves the reaction of 2,2,6-trimethyl-4H-1,3-

dioxin-4-one with alcohols in refluxing tetrahydrofuran (THF) with sodium acetate as a catalyst,

often achieving nearly quantitative yields.[2] Another general method is the reaction of ketones

with ethyl chloroformate.[9]

Synthesis
Method

Reactants
Catalyst/Ba
se

Solvent Yield (%) Reference

From

Dioxinone

2,2,6-

trimethyl-4H-

1,3-dioxin-4-

one, Alcohol

Sodium

Acetate
THF ~100 [2]

From

Carboxylic

Acids and

Ynol Ethers

Carboxylic

Acid, Ynol

Ether

Ag₂O, DMAP - High [10]

From

Aldehydes

and

Diazoacetate

s

Aldehyde,

Ethyl

Diazoacetate

MoCl₂O₂ or

NbCl₅

Dichlorometh

ane
High [10]

While specific sensory data for direct comparison with Methyl hept-2-ynoate is limited, the

wide range of accessible β-keto esters allows for the fine-tuning of odor profiles.

α,β-Unsaturated Esters
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α,β-Unsaturated esters are another class of compounds frequently used in the fragrance and

flavor industry, often contributing fruity and floral notes.[11]

Synthesis and Performance:

Various methods exist for the synthesis of α,β-unsaturated esters, including Wittig-type

reactions and boronic acid-catalyzed condensations. A practical and high-yielding synthesis

involves the condensation of aldehydes with 1,1-diethoxyethylene catalyzed by 2,4,5-

trifluorophenylboronic acid, which can produce the desired (E)-isomer with high

stereoselectivity and yields typically ranging from 61% to 98%.[12]

Synthesis
Method

Reactant
s

Catalyst Solvent Yield (%)
Stereosel
ectivity

Referenc
e

Boronic

Acid

Catalyzed

Condensati

on

Aldehyde,

1,1-

diethoxyeth

ylene

2,4,5-

trifluorophe

nylboronic

acid

MTBE 61-98 High (E) [12]

Palladium-

Catalyzed

Dehydroge

nation

Ester

Palladium

Catalyst,

Allyl

Oxidant

- Good - [13]

Ruthenium

-Based

Olefin

Metathesis

Electron-

Deficient

Olefins

Ruthenium

Catalyst
- - - [13]

The diverse synthetic routes to α,β-unsaturated esters provide access to a wide array of

structures with varying olfactory properties.

Experimental Protocols
Synthesis of Methyl Oct-2-ynoate (Folione) via
Esterification
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Materials:

Oct-2-ynoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated)

Sodium bicarbonate (saturated solution)

Brine

Anhydrous magnesium sulfate

Diethyl ether

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve oct-2-ynoic acid in an excess of anhydrous methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and remove the excess

methanol using a rotary evaporator.

Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude Methyl oct-2-ynoate.

Purify the product by vacuum distillation.

General Synthesis of β-Keto Esters from a Dioxinone
Materials:

2,2,6-trimethyl-4H-1,3-dioxin-4-one

Alcohol of choice

Sodium acetate

Tetrahydrofuran (THF), anhydrous

Round-bottom flask

Reflux condenser

Rotary evaporator

Procedure:

To a solution of the desired alcohol in anhydrous THF, add 2,2,6-trimethyl-4H-1,3-dioxin-4-

one and a catalytic amount of sodium acetate.

Heat the mixture to reflux.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude β-

keto ester, which is often of high purity.[2]
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Signaling Pathways in Olfaction
The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs)

known as olfactory receptors (ORs), which are expressed in olfactory sensory neurons.[14] The

interaction of an odorant molecule, such as Methyl hept-2-ynoate or its alternatives, with an

OR initiates a signal transduction cascade.
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Workflow for Identifying Novel Odorants:
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The identification of new agonists for olfactory receptors often involves a combination of

computational screening and in vitro functional assays.
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The activation of an OR by an odorant leads to a conformational change in the receptor, which

in turn activates a specific G-protein, G-olf.[15] The activated α-subunit of G-olf then stimulates

adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15] This rise in

cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium

ions, which depolarizes the neuron and triggers an action potential that is transmitted to the

brain.[15] While this is the general pathway, the specific olfactory receptors that bind to Methyl
hept-2-ynoate and its alternatives, and the precise binding affinities and activation potencies,

are areas of ongoing research. Computational methods, such as molecular docking and

machine learning, are increasingly being used to predict the interactions between odorants and

olfactory receptors, helping to guide the discovery of new fragrance molecules.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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